

# Part 1: Chemical Identity & Physicochemical Profiling

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## Compound of Interest

Compound Name:	3-[(3-Methoxypropyl)amino]propanamide
CAS No.:	1040687-85-1
Cat. No.:	B1385874

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**3-[(3-Methoxypropyl)amino]propanamide** is a secondary amine-functionalized amide, primarily utilized as a building block in the synthesis of Poly(amidoamine) (PAMAM) dendrimers and linear polymers. It represents the Michael addition product of 3-methoxypropylamine and acrylamide.

Unlike its acrylamide precursor (which polymerizes via radical mechanisms), this compound acts as a functional intermediate that introduces hydrophilic "methoxypropyl" tails into polymer backbones, modulating solubility and lower critical solution temperature (LCST) in smart materials.

## Core Identifiers

Parameter	Detail
Chemical Name	3-[(3-Methoxypropyl)amino]propanamide
Common Synonyms	N-(3-Methoxypropyl)- $\beta$ -alanine amide; 3-Methoxypropyl-amino-propionamide
Molecular Formula	C <sub>7</sub> H <sub>16</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	160.21 g/mol
Target Class	-Amino Amide (Michael Adduct)
Key Reactant CIDs	Acrylamide:3-Methoxypropylamine:
SMILES	COCCCNCCC(N)=O
InChIKey	Calculated:[1][2][3][4][5]RWJGITGQDQSWJG-UHFFFAOYSA-N (Analogous base structure)

## Part 2: Synthetic Routes & Reaction Dynamics

The synthesis of **3-[(3-Methoxypropyl)amino]propanamide** follows a aza-Michael addition mechanism. This reaction is atom-economical and typically proceeds without external catalysts due to the nucleophilicity of the primary amine.

### Reaction Mechanism

The lone pair on the nitrogen of 3-methoxypropylamine attacks the

$\beta$ -carbon of acrylamide. The reaction is governed by orbital overlap between the amine's HOMO and the alkene's LUMO.

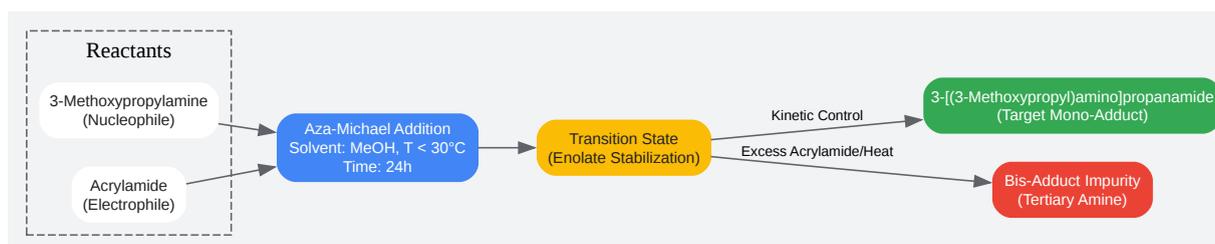
Critical Process Control:

- **Exotherm Management:** The reaction is exothermic. Temperature control (<30°C) is vital to prevent the polymerization of acrylamide (radical pathway) or the formation of bis-adducts (tertiary amines).

- Solvent Selection: Protic solvents like Methanol (MeOH) or Water accelerate the reaction via hydrogen bond stabilization of the enolate intermediate.

## Experimental Protocol (Bench Scale)

- Reagents: 3-Methoxypropylamine (1.0 eq), Acrylamide (1.0 eq), Methanol (Solvent).
- Step 1: Dissolve Acrylamide in Methanol (2M concentration) in a round-bottom flask.
- Step 2: Cool the solution to 0°C using an ice bath to suppress kinetic byproducts.
- Step 3: Add 3-Methoxypropylamine dropwise over 30 minutes. The slow addition favors the mono-addition product over the bis-addition product.
- Step 4: Allow the mixture to warm to room temperature and stir for 24 hours.
- Step 5: Purification: Remove solvent under reduced pressure. The product is typically a viscous oil. If bis-adduct impurities are present, purify via vacuum distillation or column chromatography (DCM/MeOH gradient).



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Figure 1: Synthetic pathway for the aza-Michael addition, highlighting the critical kinetic control required to favor the mono-adduct.

## Part 3: Applications in Drug Delivery (The Proton Sponge Effect)

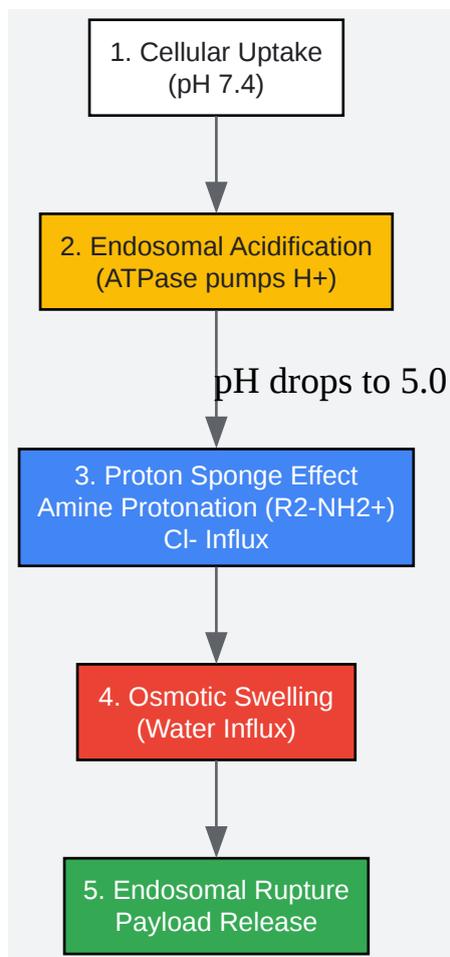
The primary utility of amino-propanamides lies in their role as functional monomers for Poly(amidoamine)s (PAAs). These polymers are heavily researched for intracellular gene delivery (siRNA/pDNA).

## Mechanism of Action

When incorporated into a polymer backbone, the secondary amine of **3-[(3-Methoxypropyl)amino]propanamide** possesses a pKa ~8.5–9.0.

- Endocytosis: The polymer-drug complex is taken up by the cell into endosomes (pH ~7.4–5.0).
- Buffering: As the endosome acidifies, the amines protonate, absorbing protons like a "sponge."
- Osmotic Swelling: To maintain charge neutrality, chloride ions ( ) influx into the endosome. This increases osmotic pressure, causing water influx.
- Rupture: The endosome swells and bursts, releasing the therapeutic payload into the cytoplasm.

The methoxypropyl group is critical here: it provides a "stealth" character (similar to PEG) but with a shorter chain length, balancing hydrophobicity to ensure the polymer can interact with cell membranes after protonation.



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Figure 2: The "Proton Sponge" mechanism utilized by amino-propanamide based polymers for intracellular drug release.

## Part 4: Analytical Characterization

To validate the synthesis of **3-[(3-Methoxypropyl)amino]propanamide**, Nuclear Magnetic Resonance (NMR) is the gold standard.

Nucleus	Signal Shift (ppm)	Assignment	Structural Confirmation
$^1\text{H}$ NMR	2.35 (t)		Confirms propanamide backbone.
$^1\text{H}$ NMR	2.85 (t)		Diagnostic of the Michael addition site (beta-position).
$^1\text{H}$ NMR	3.30 (s)		Confirms presence of methoxy tail.
$^1\text{H}$ NMR	6.8 - 7.5 (br)		Amide protons (broad due to exchange).
$^{13}\text{C}$ NMR	~175.0		Carbonyl carbon.

Note: The disappearance of the vinylic protons (5.6 - 6.2 ppm) of acrylamide is the primary indicator of reaction completion.

## Part 5: Safety & Handling (GHS)

While the product is less toxic than the acrylamide precursor, it must be handled with standard laboratory precautions for amines.

- **Precursor Hazard:** Acrylamide is a potent neurotoxin and carcinogen (H340, H350). All synthesis must occur in a fume hood.
- **Product Hazard:** Likely causes skin irritation (H315) and serious eye irritation (H319) due to the basic amine and amide functionality.
- **Storage:** Store under inert gas (Nitrogen/Argon) to prevent oxidation of the amine or hydrolysis of the amide.

## References

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## Sources

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